molecular formula C5H3NO4 B14400604 Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde CAS No. 89332-57-0

Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde

Cat. No.: B14400604
CAS No.: 89332-57-0
M. Wt: 141.08 g/mol
InChI Key: JGCUSXNBONXKBT-UHFFFAOYSA-N
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Description

Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde is a chemical compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of an oxo group and an acetaldehyde group attached to the oxazole ring. It is of interest in various fields of chemistry and biology due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-amino-2-oxazoline with an aldehyde in the presence of an oxidizing agent can lead to the formation of the desired compound. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. Continuous flow reactors and automated systems can be employed to ensure consistent quality and high throughput. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The oxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and catalyst concentration are critical for achieving the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group can yield oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetic acid, while reduction of the oxo group can produce oxo(2-hydroxy-1,3-oxazol-3(2H)-yl)acetaldehyde.

Scientific Research Applications

Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde has several applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a potential candidate for studying enzyme interactions and metabolic pathways.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug discovery.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s reactivity and structural features enable it to participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,3-oxazoline: A related compound with similar structural features but lacking the aldehyde group.

    2-Amino-2-oxazoline: Another related compound that can serve as a precursor in the synthesis of Oxo(2-oxo-1,3-oxazol-3(2H)-yl)acetaldehyde.

Uniqueness

This compound is unique due to the presence of both an oxo group and an acetaldehyde group attached to the oxazole ring

Properties

CAS No.

89332-57-0

Molecular Formula

C5H3NO4

Molecular Weight

141.08 g/mol

IUPAC Name

2-oxo-2-(2-oxo-1,3-oxazol-3-yl)acetaldehyde

InChI

InChI=1S/C5H3NO4/c7-3-4(8)6-1-2-10-5(6)9/h1-3H

InChI Key

JGCUSXNBONXKBT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=O)N1C(=O)C=O

Origin of Product

United States

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